CDKi hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CDKi hydrochloride is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression in eukaryotic cells. This compound has shown significant inhibitory activity against various tumor types both in vitro and in vivo, making it a promising candidate for cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CDKi hydrochloride involves the formation of a pyrimidine core structure, followed by the introduction of specific functional groups that confer its inhibitory activity. The general synthetic route includes:
Formation of the pyrimidine core: This is typically achieved through a condensation reaction between a suitable amine and a carbonyl compound.
Functional group introduction: Various functional groups are introduced to the pyrimidine core through substitution reactions, often using reagents like halides or sulfonates.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions. Purification is typically achieved through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
CDKi hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, sulfonates, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the pyrimidine core can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
CDKi hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDKs in cell cycle regulation and to develop new CDK inhibitors.
Biology: Employed in cell culture studies to investigate the effects of CDK inhibition on cell proliferation, apoptosis, and other cellular processes.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including breast cancer, glioblastoma, and head and neck cancer
Industry: Utilized in the development of new drugs and in the optimization of existing therapeutic regimens.
Mechanism of Action
CDKi hydrochloride exerts its effects by selectively inhibiting the activity of cyclin-dependent kinases. These kinases play a crucial role in regulating the cell cycle by phosphorylating specific target proteins. By inhibiting CDKs, this compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include CDK1, CDK2, CDK4, and CDK9, among others .
Comparison with Similar Compounds
CDKi hydrochloride is unique in its selectivity and potency compared to other CDK inhibitors. Similar compounds include:
Palbociclib: A selective inhibitor of CDK4 and CDK6, used in the treatment of breast cancer.
Abemaciclib: Another selective inhibitor of CDK4 and CDK6, with additional activity against CDK9.
Dinaciclib: A more global CDK inhibitor, targeting CDK1, CDK2, CDK5, and CDK9
This compound stands out due to its broad spectrum of activity and its potential for use in combination therapies to overcome resistance mechanisms .
Properties
Molecular Formula |
C4H7ClN4O |
---|---|
Molecular Weight |
162.58 g/mol |
IUPAC Name |
2,4-diaminopyrimidin-5-ol;hydrochloride |
InChI |
InChI=1S/C4H6N4O.ClH/c5-3-2(9)1-7-4(6)8-3;/h1,9H,(H4,5,6,7,8);1H |
InChI Key |
KEFSYBXFZWLDQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.